molecular formula C13H9N3O4S B8020655 7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B8020655
M. Wt: 303.30 g/mol
InChI Key: XTGXGYDAGYMGAB-UHFFFAOYSA-N
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Description

7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a phenylsulfonyl group and a carboxylic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-d]pyrimidine under the influence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenylsulfonyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, amines, alcohols, and various substituted pyrrolo[2,3-d]pyrimidines.

Scientific Research Applications

7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

7-(benzenesulfonyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c17-13(18)11-6-9-7-14-8-15-12(9)16(11)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGXGYDAGYMGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=CN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
7-(Benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

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